![molecular formula C5H5N3O B1449492 (E)-2-Pyrimidinecarboxaldehyde oxime CAS No. 39232-40-1](/img/structure/B1449492.png)
(E)-2-Pyrimidinecarboxaldehyde oxime
Overview
Description
(E)-2-Pyrimidinecarboxaldehyde oxime, also known as E2PcOx, is an organic compound that has been studied for its potential applications in scientific research. It is a derivative of pyrimidine, which is an important heterocyclic aromatic compound found in many natural products. E2PcOx is an oxime, meaning it is a compound containing a functional group with the formula R2C=NOH. Due to its unique structure, E2PcOx has been studied for its ability to act as a catalyst for a variety of reactions.
Scientific Research Applications
Therapeutic Agents
Oximes, including (E)-2-Pyrimidinecarboxaldehyde oxime, are highly bioactive molecules with versatile uses in the medical sector . They are known for their anti-inflammatory, antimicrobial, antioxidant, and anticancer activities . They are also therapeutic agents against organophosphate (OP) poisoning .
Antidotes Against OP Poisoning
Oximes are renowned for their widespread applications as OP antidotes . Organophosphate poisoning continues to be a major threat to humans, accounting for nearly one million poisoning cases every year leading to at least 20,000 deaths worldwide . Oximes have the ability to reactivate the enzyme—acetylcholinesterase (AChE)—which is crucial in reversing the neuromuscular block due to OP poisoning .
Anti-Inflammatory Activity
Oximes have been found to possess anti-inflammatory activity . This makes them potential candidates for the development of new drugs to treat various inflammatory diseases.
Antimicrobial Activity
Oximes have demonstrated antimicrobial activity . This suggests that they could be used in the development of new antimicrobial agents, which is particularly important given the increasing prevalence of antibiotic-resistant bacteria.
Antioxidant Activity
Oximes are known for their antioxidant activity . This property could make them useful in the treatment of diseases caused by oxidative stress, such as cardiovascular diseases, neurodegenerative diseases, and cancer.
Anticancer Activity
Oximes have shown anticancer activity . They are considered potential drugs for adjuvant therapy in various types of cancer .
Industrial Applications
In industries, oximes are used in the production of an organic compound called Caprolactam, which is a precursor for the polymer named Nylon 6 .
Synthesis of Pharmacological Derivatives
Oximes serve as intermediates for the synthesis of several pharmacological derivatives . For example, oxime-based cephalosporins have emerged as an important class of drugs with improved efficacy and a broad spectrum of anti-microbial activity against Gram-positive and Gram-negative pathogens .
properties
IUPAC Name |
(NE)-N-(pyrimidin-2-ylmethylidene)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c9-8-4-5-6-2-1-3-7-5/h1-4,9H/b8-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKGJZGTTXURLS-XBXARRHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(N=C1)/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-Pyrimidinecarboxaldehyde oxime |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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